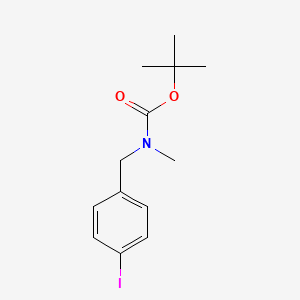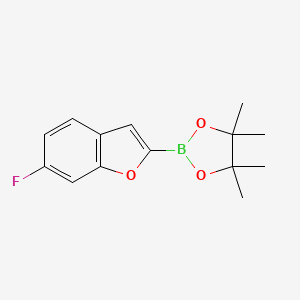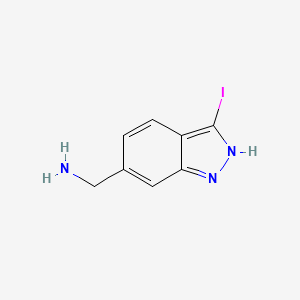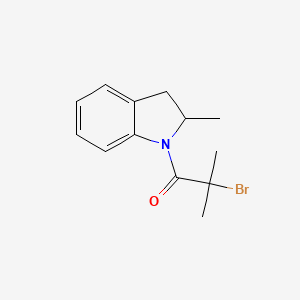
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline
Descripción general
Descripción
“1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound and a subset of the larger class of indole compounds . The “2-Bromo-2-methylpropanoyl” part indicates the presence of a bromine atom and a methyl group attached to a propanoyl group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromo-2-methylpropanoyl)-2-methylindoline” are not available, similar compounds often involve reactions such as nucleophilic substitution or addition-elimination reactions . For instance, the hydrolysis of 2-bromo-2-methylpropane, a related compound, is often cited as a classic example of an SN1 reaction .
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives Synthesis
Research on the synthesis and characterization of new heterocyclic derivatives highlights the importance of compounds similar to 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline. These derivatives are crucial in the development of antihypertension drugs and other pharmaceutical applications. A study conducted by Peyrot et al. (2001) explored the oxidation reactions involving 1-amino-2-methylindoline, a related compound, to produce novel heterocyclic derivatives. These derivatives have been characterized using various analytical techniques, contributing to the understanding of their structural and thermochemical properties, which could have implications for drug synthesis and development Peyrot et al., 2001.
Polymeric Materials Development
In the field of polymer science, the modification of commercial polymers through bromination and subsequent reactions has been studied to produce water-soluble polymers with potential applications in heterophase polymerization and as ionic conductors. Yuan et al. (2011) demonstrated how brominated polyfunctional macroinitiators could be used to create brush polymers and polyelectrolyte copolymers, showcasing the versatility of bromine-containing compounds in creating materials with unique properties Yuan et al., 2011.
Photochemical Reactions and Mechanisms
The photochemical behaviors of 2-substituted N-(2-halogenoalkanoyl) derivatives, closely related to the chemical structure , have been investigated to understand their reaction mechanisms under irradiation. Nishio et al. (2000) described how these compounds undergo various reactions to yield methacrylanilides, oxindoles, and other cyclic products. These findings provide insight into the potential applications of 1-(2-Bromo-2-methylpropanoyl)-2-methylindoline in synthesizing valuable organic compounds through photochemical processes Nishio et al., 2000.
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-2-methyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-8-10-6-4-5-7-11(10)15(9)12(16)13(2,3)14/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRIMGVOGDDYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-2-methylpropanoyl)-2-methylindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



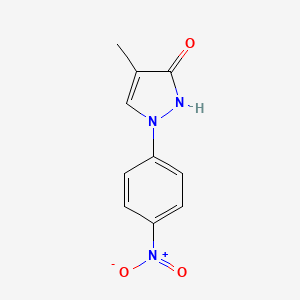
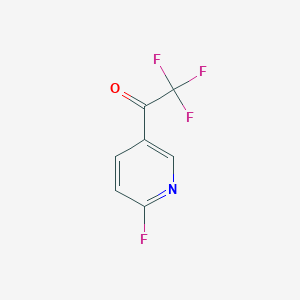
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
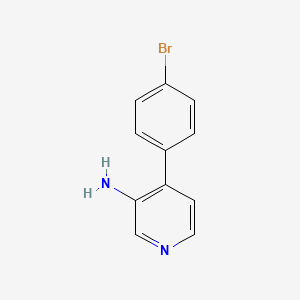
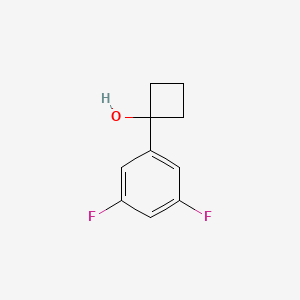
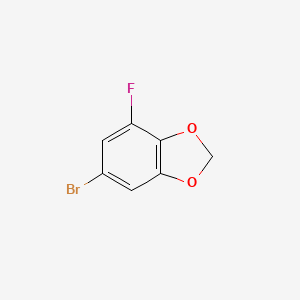
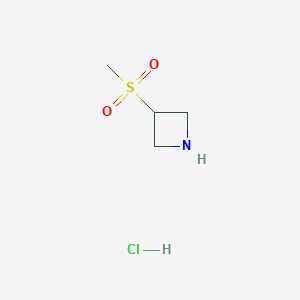
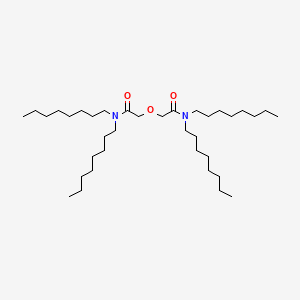
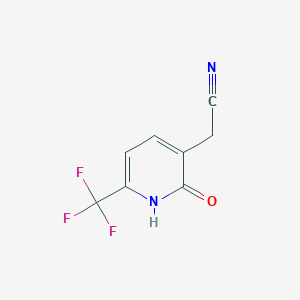
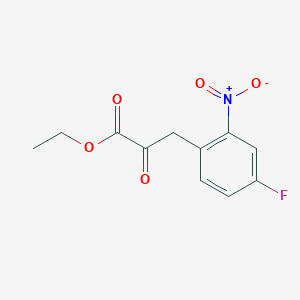
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
